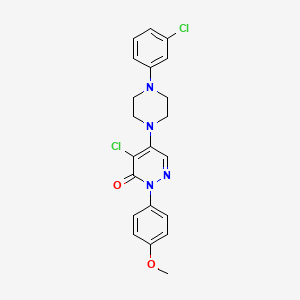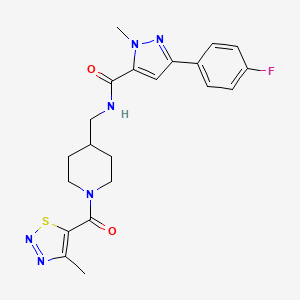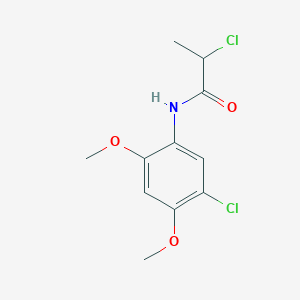
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as CDP-323, and it has been studied for its potential use in treating various diseases, including autoimmune disorders and cancer.
作用機序
The mechanism of action of 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide involves the inhibition of T cell activity. Specifically, it inhibits the activity of the enzyme diacylglycerol kinase (DGK), which is involved in the signaling pathway that leads to T cell activation. By inhibiting DGK, 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide can reduce the activity of T cells and the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide include the inhibition of T cell activity, the induction of apoptosis in cancer cells, and the reduction of symptoms in autoimmune diseases. In addition, the compound has been shown to have low toxicity in animal studies, indicating that it may be safe for use in humans.
実験室実験の利点と制限
One advantage of using 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide in lab experiments is its ability to inhibit T cell activity. This can be useful in studying the immune response and autoimmune diseases. In addition, the compound has been shown to have low toxicity in animal studies, indicating that it may be safe for use in lab experiments.
One limitation of using 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide in lab experiments is its specificity for DGK. While this specificity can be useful in studying the immune response, it may limit the compound's usefulness in other areas of research.
将来の方向性
There are several future directions for research on 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide. One area of research is the development of more potent and selective DGK inhibitors. These inhibitors could be used to study the role of DGK in various diseases and to develop new treatments.
Another area of research is the use of 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide in combination with other drugs. The compound has been shown to enhance the efficacy of certain chemotherapy drugs in treating cancer. Further research could explore the potential of combining 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide with other drugs to develop more effective treatments for cancer.
Conclusion:
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide is a chemical compound that has been studied for its potential use in treating various diseases, including autoimmune disorders and cancer. Its mechanism of action involves the inhibition of T cell activity, and it has been shown to have low toxicity in animal studies. While it has limitations in its specificity for DGK, it has potential for use in lab experiments and future research.
合成法
The synthesis of 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide involves the reaction between 5-chloro-2,4-dimethoxybenzoyl chloride and 2-amino-2-methylpropan-1-ol in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained after purification by column chromatography.
科学的研究の応用
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide has been studied for its potential use in treating various diseases, including autoimmune disorders and cancer. It has been shown to inhibit the activity of T cells, which play a crucial role in the immune response. This inhibition can help to reduce the symptoms of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
In addition, 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide has also been studied for its potential use in treating cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This inhibition is thought to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO3/c1-6(12)11(15)14-8-4-7(13)9(16-2)5-10(8)17-3/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKNJZYSUKFIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1OC)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2910475.png)
![N-(3-methoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2910477.png)
![2-(4-Isopropoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2910480.png)

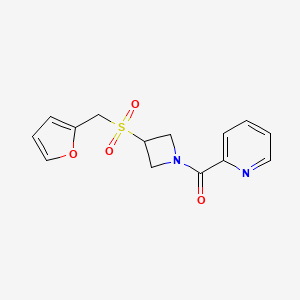

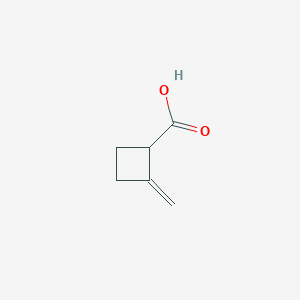

![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2910487.png)


![2-Benzyl-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B2910492.png)
